molecular formula C17H22N4O2 B2730797 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine CAS No. 950256-46-9

4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine

Cat. No.: B2730797
CAS No.: 950256-46-9
M. Wt: 314.389
InChI Key: VXSKSWAUNWKVSA-UHFFFAOYSA-N
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Description

Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a morpholine moiety.

    Attachment of the Propyl and p-Tolyl Groups: These groups can be introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 4-[1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Propyl-3-(p-tolyl)-1,2,4-oxadiazole: A compound with a similar structure but different ring system.

    3-(4-Methylphenyl)-5-propyl-1,2,4-oxadiazole: Another structurally related compound with different functional groups.

Uniqueness

Morpholino(5-propyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of both the morpholine and triazole rings, which confer distinct chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

[1-(4-methylphenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-4-15-16(17(22)20-9-11-23-12-10-20)18-19-21(15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSKSWAUNWKVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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